molecular formula C24H25NO5 B385444 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-96-3

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No.: B385444
CAS No.: 637751-96-3
M. Wt: 407.5g/mol
InChI Key: PDDVWHNZUGPPBD-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine, a neurotransmitter . Additionally, the compound exhibits moderate to weak inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli by inhibiting bacterial biofilm growth . This indicates its potential as an antibacterial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, the compound’s inhibition of lipoxygenase enzymes suggests it may modulate inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against cholinesterase enzymes over extended periods, indicating its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as cholinesterase inhibition, without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate biochemical pathways relevant to neurodegenerative and inflammatory diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interactions with target enzymes and proteins, influencing its overall efficacy.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-4-2-3-9-25(15)13-18-20(26)7-6-17-23(27)19(14-30-24(17)18)16-5-8-21-22(12-16)29-11-10-28-21/h5-8,12,14-15,26H,2-4,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVWHNZUGPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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